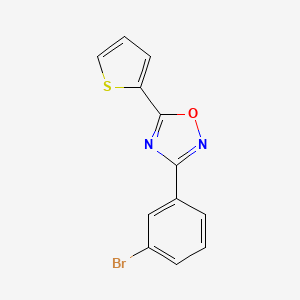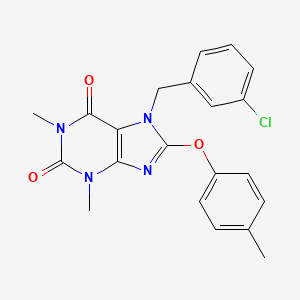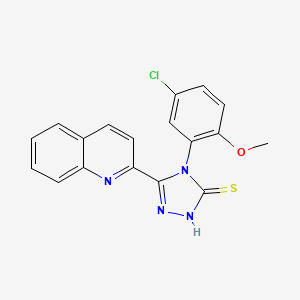
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as Br-OTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various organic semiconductors, which have been used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In organic electronics, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a hole transport material in perovskite solar cells, which have shown high efficiency and stability. In medicinal chemistry, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and has been well-tolerated in animal studies. It has been shown to have a low affinity for plasma proteins and is rapidly metabolized in the liver. It has also been shown to have a good pharmacokinetic profile, with a half-life of approximately 6 hours.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic semiconductors. However, one of the limitations of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One area of interest is its potential as an anticancer agent, as it has shown promising results in preclinical studies. Further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential for use in organic electronics, as it has shown good performance as a hole transport material. Further research is needed to optimize its properties for use in specific applications. Additionally, there is a need for research on the synthesis of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives with improved solubility and other desirable properties.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPDIPCBMHIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361402 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838813-59-5 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3501867.png)

![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501878.png)
![5-cyclopropyl-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501884.png)
![3-chloro-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501886.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3501896.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3501902.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl but-2-enoate](/img/structure/B3501932.png)

![N-(4-{[(4-tert-butylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B3501941.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B3501949.png)
